molecular formula C16H18ClN3O2S B2986036 6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1278209-96-3

6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2986036
CAS No.: 1278209-96-3
M. Wt: 351.85
InChI Key: UPDJHRAAZICFHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving compounds like “this compound” often involve the use of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 351.85. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have synthesized new heterocyclic compounds based on sulfonamide structures, highlighting their potential antimicrobial activity. For instance, El‐Emary et al. (2002) described the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, showcasing their antimicrobial properties El‐Emary, Al-muaikel, & Moustafa, 2002. Similarly, Azab, Youssef, and El‐Bordany (2013) focused on creating novel heterocyclic compounds containing a sulfonamido moiety, tested for antibacterial activity, highlighting the compound's potential as antibacterial agents Azab, Youssef, & El‐Bordany, 2013.

Structural Studies and Supramolecular Arrangements

Research into the structural aspects of sulfonamide derivatives has also been conducted, with studies such as those by Suchetan et al. (2013), which analyzed the crystal structure of a sulfonamide derivative to understand better its molecular conformation and potential for forming supramolecular structures Suchetan, Dr. Remani, Vijithkumar, Palakshamurthy, & Sreenivasa, 2013. This type of research is crucial for designing molecules with specific biological activities based on their structural properties.

Future Directions

The future directions for “6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide” and similar compounds could involve further exploration of the pyrrolidine ring as a versatile scaffold for novel biologically active compounds . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-16-7-6-15(11-18-16)23(21,22)19-10-13-8-9-20(12-13)14-4-2-1-3-5-14/h1-7,11,13,19H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDJHRAAZICFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNS(=O)(=O)C2=CN=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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